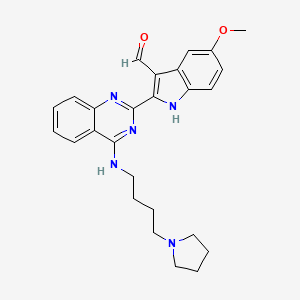

IQZ23

描述

属性

分子式 |

C26H29N5O2 |

|---|---|

分子量 |

443.5 g/mol |

IUPAC 名称 |

5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C26H29N5O2/c1-33-18-10-11-23-20(16-18)21(17-32)24(28-23)26-29-22-9-3-2-8-19(22)25(30-26)27-12-4-5-13-31-14-6-7-15-31/h2-3,8-11,16-17,28H,4-7,12-15H2,1H3,(H,27,29,30) |

InChI 键 |

HPSVWLBMFVRSNF-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C=C1)NC(=C2C=O)C3=NC4=CC=CC=C4C(=N3)NCCCCN5CCCC5 |

产品来源 |

United States |

Foundational & Exploratory

The Compound IQZ23: A Technical Guide to its Synthesis, Characterization, and Anti-Obesity Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQZ23 is a novel β-indoloquinazoline analog that has demonstrated significant potential as a therapeutic agent for obesity and associated metabolic disorders. As compound 23 in a series of 40 synthesized analogs, it exhibits potent lipid-lowering activity.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound, offering valuable insights for researchers in the field of metabolic disease and drug discovery.

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is proprietary, it is classified as a β-indoloquinazoline analog. The general synthesis of such compounds involves the construction of the core indoloquinazoline scaffold followed by the introduction of specific side chains.

Characterization of this compound

A complete analytical characterization of this compound is crucial for its validation as a chemical entity. A validated LC-MS/MS assay has been developed for the determination of this compound in rat plasma, which is essential for pharmacokinetic studies.[2]

Physicochemical Properties

| Property | Value |

| Chemical Class | β-Indoloquinazoline Analog |

| Molecular Formula | Not Publicly Available |

| Molecular Weight | Not Publicly Available |

Spectroscopic Data

While the specific spectral data for this compound is not publicly available, characterization of β-indoloquinazoline analogs typically involves:

-

¹H NMR: To determine the structure and purity of the compound.

-

¹³C NMR: To complement the structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Mechanism of Action

This compound has shown high efficacy in reducing triglyceride levels in vitro.[1]

In Vitro Efficacy

| Assay | Cell Line | Parameter | Value |

| Triglyceride Level Reduction | 3T3-L1 Adipocytes | EC₅₀ | 0.033 μM[1] |

Mechanism of Action: AMPK Pathway Activation

Mechanistic studies have revealed that the lipid-lowering activity of this compound is dependent on the AMP-activated protein kinase (AMPK) pathway.[1] this compound modulates ATP synthase activity, leading to AMPK activation. This activation is associated with increased mitochondrial biogenesis and oxidation capacity, as well as enhanced insulin sensitivity in relevant cell models.[1]

In Vivo Studies

Preclinical evaluation in a mouse model of obesity has demonstrated the therapeutic potential of this compound.

Animal Model and Dosing

-

Model: High-fat and cholesterol diet (HFC)-induced obese mice.[1]

-

Dosing: 20 mg/kg, administered intraperitoneally (i.p.).[1]

Efficacy

Treatment with this compound significantly reversed the HFC-induced increase in body weight and other clinical symptoms of obesity in mice, without any indicative toxicity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Triglyceride Assay in 3T3-L1 Adipocytes

This protocol outlines the measurement of triglyceride levels in 3T3-L1 adipocytes following treatment with this compound.

References

- 1. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of this compound in rat plasma using LC-MS/MS: consideration for matrix effect and internal standard interference - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on IQZ23 for Obesity: A Technical Guide

Introduction

IQZ23 is a novel β-indoloquinazoline analogue that has emerged from early-stage research as a potential therapeutic agent for obesity and related metabolic disorders. Preclinical studies have demonstrated its efficacy in reducing lipid accumulation, inhibiting adipogenesis, and improving metabolic parameters in cellular and animal models. This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the field of obesity and metabolic disease therapeutics.

Core Mechanism of Action

This compound exerts its anti-obesity effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway. Mechanistic studies have revealed that this compound modulates the activity of ATP synthase, which in turn leads to the activation of AMPK.[1][2] This activation initiates a cascade of downstream effects, including the inhibition of adipocyte differentiation and a reduction in triglyceride levels.[1][2][3] The activation of the AMPK pathway by this compound is also associated with increased mitochondrial biogenesis and enhanced insulin sensitivity in relevant cell models.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in 3T3-L1 Adipocytes

| Parameter | Value | Cell Line | Description |

| EC50 | 0.033 μM | 3T3-L1 Adipocytes | The half-maximal effective concentration for decreasing triglyceride levels.[1][2] |

Table 2: In Vitro Effect of this compound on Adipogenic and Lipogenic Protein Levels in 3T3-L1 Adipocytes

| Protein Target | Concentration of this compound | Treatment Duration | Outcome |

| C/EBPα | 0.3 and 1.0 μM | 24 hours | Markedly decreased protein levels.[3] |

| PPARγ | 0.3 and 1.0 μM | 24 hours | Markedly decreased protein levels.[3] |

| SREBP-1c | 0.3 and 1.0 μM | 24 hours | Markedly decreased protein levels.[3] |

| FAS | 0.3 and 1.0 μM | 6 days | Decreased protein levels.[3] |

| ACC | 0.3 and 1.0 μM | 6 days | Decreased protein levels.[3] |

| SCD1 | 0.3 and 1.0 μM | 6 days | Decreased protein levels.[3] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Obesity

| Animal Model | This compound Dose | Route of Administration | Key Finding |

| High-Fat and Cholesterol (HFC) Diet-Induced Obese Mice | 20 mg/kg | Intraperitoneal (i.p.) | Significantly reversed HFC-induced body weight increases and other clinical symptoms of obesity without indicative toxicity.[1][2] |

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | Terminal Elimination Half-life (t1/2) | Maximum Concentration (Cmax) |

| Oral | 5 mg/kg | 4.2 ± 0.3 h | 37.1 ± 7.0 ng/mL |

| Intravenous | 2 mg/kg | 4.4 ± 0.4 h | - |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early-stage research of this compound are provided below.

In Vitro Adipocyte Differentiation and Treatment

-

Cell Line: 3T3-L1 preadipocytes.

-

Culture and Differentiation:

-

3T3-L1 preadipocytes are cultured to confluence in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).

-

Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in the growth medium.

-

After 48 hours, the medium is replaced with a medium containing only 10 µg/mL insulin.

-

After another 48 hours, the cells are maintained in a standard growth medium, which is replaced every two days until the cells are fully differentiated into mature adipocytes (typically 8-10 days post-induction), characterized by the accumulation of lipid droplets.

-

-

This compound Treatment: For efficacy studies, differentiated 3T3-L1 adipocytes are treated with varying concentrations of this compound or vehicle control for the specified durations.

Triglyceride Quantification Assay

-

Cell Lysis: After treatment with this compound, 3T3-L1 adipocytes are washed with phosphate-buffered saline (PBS) and lysed.

-

Triglyceride Measurement: The triglyceride content of the cell lysates is determined using a commercial triglyceride quantification kit. This assay typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then measured, often through a colorimetric or fluorometric reaction, and the absorbance or fluorescence is read using a microplate reader.

-

Normalization: The triglyceride levels are normalized to the total protein concentration of the cell lysate to account for differences in cell number.

Western Blot Analysis

-

Protein Extraction: 3T3-L1 adipocytes are treated with this compound as described. Following treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (C/EBPα, PPARγ, SREBP-1c, FAS, ACC, SCD1) and a loading control (e.g., β-actin or GAPDH). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.

High-Fat and Cholesterol (HFC) Diet-Induced Obesity Mouse Model

-

Animal Strain: Male C57BL/6J mice are commonly used for diet-induced obesity models.

-

Diet: Mice are fed a high-fat and high-cholesterol diet (e.g., a diet with 45-60% of calories from fat and supplemented with cholesterol) for a period of several weeks to induce obesity, hyperlipidemia, and insulin resistance. A control group is fed a standard chow diet.

-

This compound Treatment: Once the obese phenotype is established, mice are treated with this compound (20 mg/kg, i.p.) or a vehicle control daily for a specified duration.

-

Outcome Measures: Body weight, food and water intake, and other relevant metabolic parameters (e.g., plasma glucose, insulin, lipid levels) are monitored throughout the study. At the end of the study, tissues such as liver and adipose tissue may be collected for further analysis.

Pharmacokinetic Study in Rats

-

Animal Strain: Male Sprague-Dawley or Wistar rats.

-

Administration:

-

Oral (p.o.): A single dose of this compound (e.g., 5 mg/kg) is administered by oral gavage.

-

Intravenous (i.v.): A single dose of this compound (e.g., 2 mg/kg) is administered via a cannulated vein (e.g., jugular or tail vein).

-

-

Blood Sampling: Blood samples are collected from a cannulated artery or via retro-orbital or tail vein bleeding at predetermined time points post-dosing (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), using non-compartmental analysis.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows involved in the early-stage research of this compound.

References

- 1. Novel indolo[2,1-b]quinazoline analogues as cytostatic agents: synthesis, biological evaluation and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preliminary Studies on IQZ23 and the AMPK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary research surrounding IQZ23, a novel β-indoloquinazoline analogue, and its interaction with the AMP-activated protein kinase (AMPK) pathway. The document summarizes the current understanding of this compound's mechanism of action, its potential as a therapeutic agent for metabolic disorders, and presents key quantitative data from preclinical studies. Detailed, representative experimental protocols for the core assays and a visualization of the signaling pathway are included to facilitate further research and development in this area.

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic processes.[1][2] It is activated under conditions of low cellular energy, such as nutrient deprivation or hypoxia, and works to restore energy homeostasis by stimulating catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[1][2] Due to its integral role in metabolism, the AMPK signaling pathway has emerged as a promising therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disorders.[3][4]

Recently, a novel β-indoloquinazoline analogue, designated this compound, has been identified as a promising agent for the treatment of obesity and related metabolic disorders.[5] Preliminary studies have demonstrated that this compound exerts its therapeutic effects by activating the AMPK pathway.[5] This guide will delve into the initial findings on this compound, presenting the quantitative data, outlining the experimental methodologies used to assess its activity, and visualizing its proposed mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial preclinical studies of this compound. This data highlights the potency and efficacy of this compound in both in vitro and in vivo models.

| Parameter | Value | Model System | Description | Reference |

| EC50 | 0.033 μM | 3T3-L1 Adipocytes | The half-maximal effective concentration of this compound in decreasing triglyceride levels. | [5] |

| In Vivo Dosage | 20 mg/kg (i.p.) | High-Fat and Cholesterol (HFC) Diet-Induced Obese Mice | The intraperitoneal dosage of this compound that significantly reversed body weight gain and other clinical symptoms of obesity. | [5] |

Signaling Pathway and Experimental Workflow

Proposed this compound-AMPK Signaling Pathway

The mechanistic studies of this compound suggest that it activates the AMPK pathway, leading to downstream effects that contribute to its lipid-lowering and anti-obesity properties. The proposed signaling cascade is illustrated in the diagram below.

Caption: Proposed signaling pathway of this compound-mediated AMPK activation.

General Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like this compound in a diet-induced obesity mouse model.

Caption: A general workflow for in vivo evaluation of anti-obesity compounds.

Experimental Protocols

Disclaimer: The following protocols are representative examples based on standard laboratory practices for the described assays. The specific protocols used in the primary research on this compound were not available in the public domain at the time of this writing.

In Vitro Triglyceride Assay in 3T3-L1 Adipocytes

This protocol describes a method for quantifying intracellular triglyceride levels in 3T3-L1 adipocytes following treatment with a test compound.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

-

Maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)

-

Phosphate-Buffered Saline (PBS)

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO)

-

Triglyceride Quantification Kit (Colorimetric or Fluorometric)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay reagent (e.g., BCA assay)

Procedure:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.

-

Induce differentiation by replacing the medium with differentiation medium.

-

After 48-72 hours, replace with maintenance medium. Refresh the maintenance medium every 2-3 days for 7-10 days until mature adipocytes are formed.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the maintenance medium.

-

Treat the mature 3T3-L1 adipocytes with varying concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

-

-

Cell Lysis and Triglyceride Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using cell lysis buffer.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the triglyceride concentration in the supernatant using a commercial Triglyceride Quantification Kit according to the manufacturer's instructions.

-

Measure the total protein concentration of the cell lysates for normalization.

-

-

Data Analysis:

-

Normalize the triglyceride concentration to the total protein concentration for each sample.

-

Calculate the percentage of triglyceride reduction compared to the vehicle control.

-

Determine the EC50 value by plotting the percentage of triglyceride reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Western Blot for AMPK Activation

This protocol outlines the steps to assess the phosphorylation status of AMPK, a key indicator of its activation.

Materials:

-

Treated cells or tissue homogenates

-

Phosphatase and protease inhibitor cocktails

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cells or homogenize tissues in lysis buffer supplemented with phosphatase and protease inhibitors.

-

Determine protein concentration using a standard protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.

-

Quantify the band intensities and express the level of AMPK phosphorylation as a ratio of phospho-AMPK to total AMPK.

-

High-Fat and Cholesterol (HFC) Diet-Induced Obesity Mouse Model

This protocol provides a general framework for inducing obesity in mice and evaluating the effects of a test compound.

Materials:

-

Male C57BL/6J mice (or other appropriate strain)

-

Standard chow diet

-

High-Fat and Cholesterol (HFC) diet (e.g., 45-60% kcal from fat, with added cholesterol)

-

Test compound (this compound) formulated for in vivo administration

-

Vehicle control

-

Equipment for animal handling, injection, and monitoring (e.g., scales, calipers)

Procedure:

-

Acclimation and Diet Induction:

-

Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.

-

Randomly assign mice to either the standard chow diet group or the HFC diet group.

-

Feed the mice their respective diets for a period sufficient to induce obesity (e.g., 8-16 weeks). Monitor body weight regularly.

-

-

Compound Treatment:

-

Once a significant increase in body weight is observed in the HFC group, randomize the obese mice into treatment groups (e.g., vehicle control, this compound).

-

Administer the test compound or vehicle daily via the desired route (e.g., intraperitoneal injection) for a specified duration (e.g., 4-8 weeks).

-

-

Monitoring and Endpoint Analysis:

-

Throughout the treatment period, monitor body weight, food and water intake, and any clinical signs of toxicity.

-

At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, triglycerides, cholesterol).

-

Euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue) for further analysis, such as histology and Western blotting for AMPK activation.

-

-

Data Analysis:

-

Compare the changes in body weight, food intake, and biochemical parameters between the different treatment groups.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Conclusion

The preliminary findings for this compound are highly encouraging, positioning it as a strong candidate for further development as a therapeutic agent for obesity and associated metabolic disorders. Its mechanism of action through the well-established AMPK pathway provides a solid foundation for its therapeutic potential. The quantitative data from initial studies demonstrates its potency and in vivo efficacy. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other AMPK activators. Further research is warranted to fully elucidate the pharmacological profile of this compound, including its safety, pharmacokinetics, and long-term efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

IQZ23: A Novel β-Indoloquinazoline Analogue for the Treatment of Obesity and Metabolic Disorders

A Technical Guide for Drug Development Professionals

Abstract

Obesity is a global health crisis necessitating the discovery of novel therapeutic agents. Foundational research has identified IQZ23, a novel β-indoloquinazoline analogue, as a promising anti-obesity agent. This technical guide provides an in-depth overview of the core research on this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for key validation studies. This compound exerts its effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. In preclinical models, this compound has demonstrated potent lipid-lowering activity in adipocytes and significant efficacy in reducing body weight in a diet-induced obesity mouse model. This document serves as a comprehensive resource for researchers and scientists in the field of obesity and metabolic drug development.

Introduction

The relentless rise in obesity and its associated metabolic disorders, such as type 2 diabetes and cardiovascular disease, presents a formidable challenge to global public health. The discovery and development of effective anti-obesity therapeutics are of paramount importance. Recent research has led to the synthesis and evaluation of a series of novel β-indoloquinazoline analogues, from which compound 23, designated this compound, emerged as a lead candidate with significant potential.[1][2] This compound has shown high efficacy in preclinical models, suggesting it could be a valuable candidate for treating obesity and related metabolic diseases.[1][2]

Mechanism of Action: AMPK Pathway Activation

The primary mechanism underlying the anti-obesity effects of this compound is its ability to activate the AMP-activated protein kinase (AMPK) pathway.[1][2] AMPK is a critical cellular energy sensor that, when activated, orchestrates a metabolic switch from anabolic processes that consume ATP to catabolic processes that generate ATP.

Mechanistic studies have revealed that this compound's lipid-lowering activity is dependent on the AMPK pathway, which it modulates by influencing ATP synthase activity.[1][2] This activation leads to a cascade of beneficial downstream effects, including increased mitochondrial biogenesis and enhanced oxidative capacity.[1][2]

References

The Therapeutic Potential of IQZ23: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Novel AMPK Activator for the Treatment of Obesity and Metabolic Disorders

This technical guide provides a comprehensive overview of the emerging therapeutic agent IQZ23, a novel β-indoloquinazoline analogue. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical data and therapeutic promise of this compound. This document synthesizes the available scientific literature to present a detailed account of this compound's mechanism of action, preclinical efficacy, and the experimental methodologies used in its initial characterization.

Core Therapeutic Target and Mechanism of Action

This compound has been identified as a potent activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. The primary mechanism of action for this compound's therapeutic effects is its ability to modulate ATP synthase activity, leading to the activation of the AMPK signaling pathway.[1][2] This activation triggers a cascade of downstream events that collectively contribute to an improved metabolic profile.

The activation of AMPK by this compound promotes mitochondrial biogenesis and enhances oxidation capacity.[1][2] Furthermore, it has been shown to improve insulin sensitivity in relevant cell models.[1][2] These mechanistic attributes position this compound as a promising candidate for the treatment of obesity and associated metabolic disorders.

Preclinical Efficacy: In Vitro and In Vivo Data

Preclinical investigations have demonstrated the significant therapeutic potential of this compound in both cell-based assays and animal models of obesity.

In Vitro Activity

In a key in vitro study, this compound demonstrated high efficacy in reducing lipid accumulation. Specifically, it was shown to decrease triglyceride levels in 3T3-L1 adipocytes.[1][2]

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter Measured | Result (EC50) |

| Lipid Accumulation | 3T3-L1 Adipocytes | Triglyceride Level | 0.033 μM |

In Vivo Efficacy

The therapeutic potential of this compound was further validated in a preclinical mouse model of diet-induced obesity. Administration of this compound to mice fed a high-fat and cholesterol diet resulted in a significant reversal of body weight gain and other clinical symptoms of obesity.[1][2] Importantly, these therapeutic effects were observed without any indicative signs of toxicity at the tested dosage.[1][2]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Diet | Treatment | Dosage | Key Outcome |

| C57BL/6J Mice | High-Fat & Cholesterol | This compound | 20 mg/kg (i.p.) | Significant reversal of diet-induced body weight increase |

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.

Caption: this compound modulates ATP synthase, leading to AMPK activation and subsequent metabolic benefits.

Caption: Workflow for preclinical assessment of this compound, from in vitro assays to in vivo models.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of this compound, based on standard and widely accepted laboratory practices.

In Vitro Adipocyte Differentiation and Triglyceride Assay

1. Cell Culture and Differentiation:

-

Cell Line: 3T3-L1 preadipocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation Induction: Upon reaching confluence, cells are treated with a differentiation cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS for 48 hours.

-

Differentiation Maintenance: The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS, with media changes every 2-3 days until mature adipocytes are formed (typically 8-10 days post-induction).

2. This compound Treatment and Triglyceride Quantification:

-

Treatment: Differentiated 3T3-L1 adipocytes are treated with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Cell Lysis: After treatment, cells are washed with Phosphate-Buffered Saline (PBS) and lysed to release intracellular contents.

-

Triglyceride Assay: The triglyceride content of the cell lysates is determined using a commercial colorimetric or fluorometric triglyceride quantification kit, following the manufacturer's instructions. The absorbance or fluorescence is measured, and the triglyceride concentration is calculated based on a standard curve.

In Vivo High-Fat and Cholesterol Diet-Induced Obesity Model

1. Animal Model and Diet:

-

Animal Strain: Male C57BL/6J mice, a commonly used strain for studying diet-induced obesity.

-

Acclimation: Animals are acclimated for at least one week before the start of the experiment.

-

Diet: Mice are fed a high-fat and high-cholesterol diet (HFC) ad libitum to induce obesity. A typical HFC diet consists of a base chow supplemented with a high percentage of fat (e.g., 45-60% kcal from fat) and cholesterol (e.g., 1-2%).

2. This compound Administration and Monitoring:

-

Treatment Groups: Mice are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving this compound).

-

Administration: this compound is administered via intraperitoneal (i.p.) injection at a dosage of 20 mg/kg. The frequency and duration of administration would be determined by the study design (e.g., daily for several weeks).

-

Monitoring: Body weight and food intake are monitored regularly (e.g., weekly). Other relevant parameters such as fasting blood glucose, plasma lipid levels, and body composition may also be assessed at the end of the study.

Conclusion and Future Directions

The preclinical data on this compound strongly suggest its potential as a novel therapeutic agent for obesity and related metabolic disorders. Its mechanism of action, centered on the activation of the critical energy sensor AMPK, provides a solid rationale for its observed efficacy in reducing lipid accumulation and reversing diet-induced obesity in animal models.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound, as well as to conduct comprehensive safety and toxicology studies. Successful outcomes from these future investigations will be crucial for the progression of this compound into clinical development and its eventual translation into a valuable therapeutic option for patients suffering from metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for IQZ23 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQZ23 is a novel β-indoloquinazoline analog identified as a potent activator of AMP-activated protein kinase (AMPK).[1][2] It has demonstrated significant potential in preclinical studies for the treatment of obesity and related metabolic disorders.[1][2][3] The primary mechanism of action of this compound involves the modulation of ATP synthase activity, leading to the activation of the AMPK signaling pathway.[1][2][3] This activation results in beneficial metabolic effects, including decreased lipid accumulation, enhanced mitochondrial biogenesis, and improved insulin sensitivity.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in a laboratory setting to investigate its effects on cellular metabolism. The provided methodologies are intended to guide researchers in cell-based and preclinical animal studies.

Mechanism of Action: The AMPK Signaling Pathway

This compound activates AMPK, a central regulator of cellular energy homeostasis. This activation triggers a cascade of downstream events aimed at restoring cellular energy balance by inhibiting anabolic pathways and stimulating catabolic processes.

Caption: this compound signaling pathway leading to metabolic benefits.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from published studies.

| Parameter | Cell Line | Value | Reference |

| EC50 (Triglyceride Reduction) | 3T3-L1 Adipocytes | 0.033 µM | [1] |

| Species | Dosing | Route of Administration | Key Finding | Reference |

| Mice | 20 mg/kg | Intraperitoneal (i.p.) | Reversal of high-fat diet-induced body weight gain | [1][3] |

Detailed Experimental Protocols

Protocol 1: Assessment of Lipid-Lowering Activity in 3T3-L1 Adipocytes

This protocol details the differentiation of 3T3-L1 preadipocytes and the subsequent measurement of triglyceride accumulation following treatment with this compound.

References

Application Notes and Protocols for IQZ23 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQZ23 is an experimental small molecule identified as a promising agent for the treatment of obesity and related metabolic disorders.[1][2] It functions as a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] In cell-based assays, this compound has demonstrated high efficacy in reducing triglyceride levels in 3T3-L1 adipocytes, indicating its potential as a therapeutic agent for metabolic diseases.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture, focusing on the 3T3-L1 adipocyte model, along with a summary of its quantitative effects and a depiction of its signaling pathway.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the in vitro activity of this compound.

| Parameter | Cell Line | Value | Reference |

| EC50 (Triglyceride Reduction) | 3T3-L1 adipocytes | 0.033 µM | [1][2] |

Experimental Protocols

Protocol 1: Culture and Differentiation of 3T3-L1 Preadipocytes

This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes, which are then suitable for treatment with this compound.

Materials:

-

3T3-L1 preadipocytes

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose

-

Bovine Calf Serum (BCS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

Cell culture flasks, plates, and other sterile consumables

Procedure:

-

Preadipocyte Expansion:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin (Growth Medium).

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage the cells before they reach confluence to maintain their preadipocyte phenotype.

-

-

Induction of Differentiation (Day 0):

-

Seed 3T3-L1 preadipocytes in the desired culture plates (e.g., 6-well or 24-well plates) and grow to confluence.

-

Two days post-confluence, replace the Growth Medium with Differentiation Medium I (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).

-

-

Maturation of Adipocytes (Day 2 onwards):

-

After 48 hours, replace the Differentiation Medium I with Differentiation Medium II (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin).

-

Incubate for another 48 hours.

-

Afterward, replace the medium every two days with Maintenance Medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Mature adipocytes, characterized by the accumulation of lipid droplets, will be visible within 7-10 days.

-

Protocol 2: Treatment of 3T3-L1 Adipocytes with this compound

This protocol outlines the procedure for treating mature 3T3-L1 adipocytes with this compound to assess its effect on lipid accumulation.

Materials:

-

Mature 3T3-L1 adipocytes (from Protocol 1)

-

This compound compound

-

DMSO (vehicle for this compound)

-

Maintenance Medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in sterile DMSO at a high concentration (e.g., 10 mM).

-

Store the stock solution at -20°C or as recommended by the supplier.

-

-

Treatment of Cells:

-

On the day of the experiment, dilute the this compound stock solution in Maintenance Medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Include a vehicle control group treated with the same final concentration of DMSO.

-

Remove the existing medium from the mature 3T3-L1 adipocytes and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24-48 hours).

-

Protocol 3: Quantification of Triglyceride Content

This protocol provides a method to quantify the intracellular triglyceride content in 3T3-L1 adipocytes following treatment with this compound.

Materials:

-

Treated 3T3-L1 adipocytes (from Protocol 2)

-

PBS

-

Cell lysis buffer

-

Triglyceride quantification assay kit (commercially available)

-

Plate reader

Procedure:

-

Cell Lysis:

-

After the treatment period, wash the cells twice with PBS.

-

Lyse the cells using a suitable cell lysis buffer provided in a commercial triglyceride assay kit or a standard laboratory buffer (e.g., RIPA buffer).

-

Collect the cell lysates.

-

-

Triglyceride Measurement:

-

Use a commercial triglyceride quantification assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that results in a colorimetric or fluorometric output.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the triglyceride concentration in each sample based on a standard curve generated with known concentrations of glycerol or triglyceride.

-

Normalize the triglyceride content to the total protein concentration of the cell lysate to account for differences in cell number.

-

Compare the triglyceride levels in the this compound-treated groups to the vehicle control group to determine the effect of the compound.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation in cell culture.

Caption: Signaling pathway of this compound in adipocytes.

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Administering IQZ23 in Mouse Models of Obesity

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQZ23 is a novel β-indoloquinazoline analog that has demonstrated potential as a therapeutic agent for obesity and related metabolic disorders. It functions as an activator of the AMP-activated protein kinase (AMPK) pathway by modulating ATP synthase activity.[1][2] This activation enhances mitochondrial biogenesis, increases oxidation capacity, and improves insulin sensitivity.[1][2] In preclinical studies, this compound has been shown to significantly reverse body weight gain and other clinical symptoms of obesity in a high-fat and cholesterol diet (HFC)-induced mouse model, without apparent toxicity.[1][2]

These application notes provide a detailed overview and protocols for the administration of this compound in mouse models of diet-induced obesity, based on published findings and standard laboratory procedures.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-obesity effects primarily through the activation of the AMPK signaling pathway. The diagram below illustrates the proposed mechanism of action.

Experimental Protocols

The following protocols are based on the study by Rao et al. (2020) and supplemented with standard procedures for diet-induced obesity models.[1]

High-Fat and Cholesterol Diet (HFC)-Induced Obesity Model

This protocol describes the induction of obesity in mice, which is a prerequisite for testing the efficacy of this compound.

-

Animal Model: Male C57BL/6J mice, 8 weeks of age.

-

Housing: House animals in a temperature-controlled (20-23°C) and humidity-controlled (30-40%) room with a 12-hour light/dark cycle.[3] Provide ad libitum access to water.

-

Diet:

-

Control Group: Standard chow diet.

-

Obesity Group: A high-fat and high-cholesterol diet (HFC). While the exact formulation used in the primary this compound study is not detailed in the abstract, a typical high-fat diet to induce obesity consists of 45% to 60% of calories from fat.[4] A high-cholesterol component can be achieved by adding 0.5% to 2% cholesterol to the diet.

-

-

Procedure:

-

Upon arrival, acclimatize mice for one week on a standard chow diet.

-

Randomize mice into control and obesity groups based on body weight.

-

Provide the respective diets to the groups for a period of 15 weeks to induce obesity.[3]

-

Monitor body weight and food intake weekly.

-

Preparation and Administration of this compound

This protocol outlines the preparation and intraperitoneal injection of this compound.

-

Materials:

-

This compound compound

-

Vehicle for dissolution (e.g., sterile saline, or a solution of DMSO, Tween 80, and saline)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

-

Dosage: 20 mg/kg body weight.[1]

-

Preparation of this compound Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve in a minimal amount of a suitable solvent like DMSO.

-

Suspend the solution in a vehicle such as a sterile saline solution containing a surfactant like Tween 80 to ensure a stable suspension for injection. Note: The final concentration should be calculated to ensure the injection volume is appropriate for mice (typically 5-10 mL/kg).

-

-

Administration:

-

Administer the prepared this compound solution or vehicle control via intraperitoneal (IP) injection.

-

The frequency of administration was not specified in the available literature, but a common regimen for such studies is once daily.

-

Continue the treatment for a predetermined period, during which body weight and other metabolic parameters are monitored.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.

Data Presentation

The following tables are templates for presenting quantitative data from the in vivo evaluation of this compound. Researchers should populate these tables with their experimental data.

Table 1: Effect of this compound on Body Weight and Food Intake

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | Average Daily Food Intake (g) |

| Control (Standard Diet + Vehicle) | ||||

| HFC Diet + Vehicle | ||||

| HFC Diet + this compound (20 mg/kg) |

Table 2: Effect of this compound on Plasma Metabolic Parameters

| Treatment Group | Glucose (mg/dL) | Insulin (ng/mL) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) |

| Control (Standard Diet + Vehicle) | ||||

| HFC Diet + Vehicle | ||||

| HFC Diet + this compound (20 mg/kg) |

Table 3: Glucose Tolerance Test (GTT) - Blood Glucose Levels (mg/dL)

| Treatment Group | 0 min | 15 min | 30 min | 60 min | 90 min | 120 min | AUC |

| Control (Standard Diet + Vehicle) | |||||||

| HFC Diet + Vehicle | |||||||

| HFC Diet + this compound (20 mg/kg) |

Table 4: Insulin Tolerance Test (ITT) - Blood Glucose Levels (mg/dL)

| Treatment Group | 0 min | 15 min | 30 min | 45 min | 60 min | AUC |

| Control (Standard Diet + Vehicle) | ||||||

| HFC Diet + Vehicle | ||||||

| HFC Diet + this compound (20 mg/kg) |

Conclusion

This compound presents a promising therapeutic strategy for obesity by targeting the AMPK pathway. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the efficacy of this compound in a diet-induced obesity mouse model. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable data. Researchers are encouraged to consult the primary literature for more specific details on the experimental conditions used in the initial discovery and characterization of this compound.

References

- 1. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders, 2020, Rao et al | Science for ME [s4me.info]

- 3. Diet-induced obesity murine model [protocols.io]

- 4. A high-fat diet and high-fat and high-cholesterol diet may affect glucose and lipid metabolism differentially through gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring AMPK Activation by IQZ23

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a key therapeutic target for metabolic diseases such as obesity and type 2 diabetes. IQZ23 is a novel small molecule activator of the AMPK pathway. Mechanistic studies have revealed that this compound modulates ATP synthase activity, which in turn activates AMPK.[1][2][3] This activation leads to downstream effects, including a significant reduction in triglyceride levels. In 3T3-L1 adipocytes, this compound has been shown to decrease triglyceride levels with an EC50 of 0.033 μM.[1][2][3]

These application notes provide detailed protocols for three key techniques to measure the activation of AMPK by this compound:

-

Western Blotting for the detection of phosphorylated AMPK (p-AMPK).

-

In Vitro Kinase Assay to quantify the enzymatic activity of AMPK.

-

Cellular Thermal Shift Assay (CETSA®) to verify the target engagement of this compound with AMPK in a cellular context.

Signaling Pathway of this compound-Mediated AMPK Activation

This compound acts as an indirect activator of AMPK. It modulates the activity of ATP synthase, leading to an increase in the cellular AMP/ATP ratio. This change in the energy state of the cell is sensed by AMPK, resulting in its activation through phosphorylation at Threonine 172 of the α-subunit. Activated AMPK then phosphorylates downstream targets to restore energy balance.

Western Blotting for Phosphorylated AMPK (p-AMPK)

Western blotting is a widely used technique to detect the phosphorylation status of AMPK at Threonine 172 (Thr172) on the α-subunit, which is a hallmark of its activation.

Experimental Workflow

Protocol

-

Cell Culture and Treatment: Plate cells (e.g., 3T3-L1 pre-adipocytes) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1.0, 3.0 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for p-AMPK (Thr172) overnight at 4°C.

-

Subsequently, probe the same membrane with a primary antibody for total AMPK as a loading control.

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AMPK signal to the total AMPK signal.

Data Presentation

Table 1: Illustrative Densitometry Analysis of p-AMPK Levels after this compound Treatment

| This compound Concentration (µM) | p-AMPK/Total AMPK Ratio (Normalized to Vehicle) | Fold Change vs. Vehicle |

| 0 (Vehicle) | 1.00 | 1.0 |

| 0.1 | 1.85 | 1.85 |

| 0.3 | 3.20 | 3.2 |

| 1.0 | 4.50 | 4.5 |

| 3.0 | 4.65 | 4.65 |

In Vitro Kinase Assay

An in vitro kinase assay measures the enzymatic activity of AMPK by quantifying the phosphorylation of a specific substrate. The ADP-Glo™ Kinase Assay is a common method that measures ADP production as an indicator of kinase activity.

Experimental Workflow

Protocol

-

Reagent Preparation: Prepare serial dilutions of this compound. Prepare the AMPK enzyme, substrate (e.g., SAMS peptide), and ATP solutions in kinase buffer.

-

Kinase Reaction: In a 96-well plate, add the AMPK enzyme, substrate, and this compound or vehicle control.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of AMPK activation relative to a positive control.

Data Presentation

Table 2: Illustrative AMPK Kinase Activity with this compound

| This compound Concentration (µM) | Luminescence (RLU) | % AMPK Activation (Relative to Max) |

| 0 (Basal) | 50,000 | 0 |

| 0.01 | 150,000 | 25 |

| 0.03 | 300,000 | 62.5 |

| 0.1 | 400,000 | 87.5 |

| 0.3 | 450,000 | 100 |

| 1.0 | 445,000 | 98.6 |

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

Experimental Workflow

Protocol

-

Cell Treatment: Treat cultured cells with a saturating concentration of this compound or vehicle control for 1-2 hours at 37°C.

-

Heating: Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., 40°C to 70°C in 2-3°C increments). Heat the samples for 3 minutes, followed by cooling.

-

Lysis: Lyse the cells using freeze-thaw cycles.

-

Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Analysis: Analyze the amount of soluble AMPK in the supernatant at each temperature using Western blotting or ELISA.

-

Data Analysis: Plot the percentage of soluble AMPK as a function of temperature to generate thermal melt curves. A shift in the curve for this compound-treated samples compared to the vehicle control indicates target engagement.

Data Presentation

Table 3: Illustrative CETSA® Data for AMPK Thermal Stability with this compound

| Temperature (°C) | % Soluble AMPK (Vehicle) | % Soluble AMPK (this compound) |

| 40 | 100 | 100 |

| 45 | 98 | 100 |

| 50 | 85 | 95 |

| 55 | 50 (Tm) | 80 |

| 60 | 20 | 55 (Tm) |

| 65 | 5 | 25 |

| 70 | 2 | 10 |

Note: The quantitative data presented in the tables are for illustrative purposes to demonstrate expected results and may not represent actual experimental outcomes.

By employing these techniques, researchers can robustly measure the activation of AMPK by this compound, elucidate its mechanism of action, and validate its target engagement, thereby providing a comprehensive characterization of this promising therapeutic agent.

References

- 1. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders, 2020, Rao et al | Science for ME [s4me.info]

practical guide to IQZ23 dosage and administration

Application Notes and Protocols for IQZ23

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a practical guide to the dosage and administration of this compound, a novel β-indoloquinazoline analogue with promising therapeutic potential for obesity and related metabolic disorders.[1][2] The information is based on preclinical studies and is intended for research purposes only.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.[1][2] Mechanistic studies have revealed that this compound modulates ATP synthase activity, leading to AMPK activation.[1][2] This activation subsequently enhances mitochondrial biogenesis and oxidation capacity, and improves insulin sensitivity.[1] In the context of adipocytes, this compound inhibits differentiation and reduces the protein levels of key adipogenic factors.[3]

Signaling Pathway

Caption: Mechanism of action of this compound via the AMPK signaling pathway.

In Vitro Applications

Quantitative Data

| Cell Line | Application | Key Parameter | Value | Reference |

| 3T3-L1 Adipocytes | Triglyceride Level Reduction | EC50 | 0.033 µM | [1][2][3] |

| 3T3-L1 Adipocytes | Inhibition of Adipogenesis | Concentration | 0.3 and 1.0 µM | [3] |

Experimental Protocols

Protocol 1: In Vitro Triglyceride Level Reduction in 3T3-L1 Adipocytes

This protocol is designed to assess the efficacy of this compound in reducing triglyceride levels in a differentiated adipocyte model.

Materials:

-

3T3-L1 preadipocytes

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% fetal bovine serum (FBS)

-

Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

-

This compound stock solution (in DMSO)

-

Triglyceride quantification kit

Workflow:

Caption: Workflow for in vitro assessment of this compound on triglyceride levels.

Procedure:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

-

Induce differentiation by treating confluent cells with differentiation medium for 2 days.

-

Culture the cells for an additional 4-6 days in DMEM with 10% FBS and 10 µg/mL insulin to allow for maturation into adipocytes.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Treat the mature 3T3-L1 adipocytes with varying concentrations of this compound for the desired duration (e.g., 24 hours).

-

-

Quantification of Triglyceride Levels:

-

Lyse the cells and quantify the intracellular triglyceride content using a commercial triglyceride quantification kit according to the manufacturer's instructions.

-

Protocol 2: Inhibition of Adipocyte Differentiation

This protocol evaluates the effect of this compound on the protein levels of key adipogenic factors.

Materials:

-

3T3-L1 preadipocytes and differentiation reagents (as above)

-

This compound stock solution (in DMSO)

-

Lysis buffer

-

Primary antibodies against C/EBPα, PPARγ, SREBP-1c, FAS, ACC, and SCD1

-

Secondary antibodies

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment:

-

Culture and induce differentiation of 3T3-L1 preadipocytes as described in Protocol 1.

-

Treat the cells with this compound (e.g., at 0.3 and 1.0 µM) during the differentiation process. A 24-hour treatment is suggested for assessing C/EBPα, PPARγ, and SREBP-1c levels, while a 6-day treatment is recommended for FAS, ACC, and SCD1.[3]

-

-

Western Blot Analysis:

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target adipogenic and fatty acid synthesis proteins.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system.

-

In Vivo Applications

Quantitative Data

| Animal Model | Condition | Dosage | Administration Route | Key Outcomes | Reference |

| Mice | High Fat and Cholesterol Diet-Induced Obesity | 20 mg/kg | Intraperitoneal (i.p.) | Reversal of body weight increase | [1][2][3] |

| Rat | Pharmacokinetic Study | 5 mg/kg | Oral | Cmax: 37.1 ± 7.0 ng/mL, t1/2: 4.2 ± 0.3 h | [3] |

| Rat | Pharmacokinetic Study | 2 mg/kg | Intravenous | t1/2: 4.4 ± 0.4 h | [3] |

Experimental Protocol

Protocol 3: Evaluation of this compound in a Mouse Model of Diet-Induced Obesity

This protocol outlines the methodology for assessing the in vivo efficacy of this compound in a diet-induced obesity mouse model.

Materials:

-

C57BL/6 mice

-

High-fat and cholesterol (HFC) diet

-

This compound

-

Vehicle solution

-

Equipment for intraperitoneal injections

-

Metabolic cages (optional, for detailed metabolic studies)

Workflow:

Caption: Workflow for in vivo evaluation of this compound in a diet-induced obesity model.

Procedure:

-

Induction of Obesity:

-

House C57BL/6 mice in a controlled environment.

-

Feed the mice a high-fat and cholesterol diet to induce obesity and related metabolic changes.

-

-

This compound Administration:

-

Once the desired obese phenotype is established, randomize the mice into treatment and control groups.

-

Administer this compound at a dose of 20 mg/kg via intraperitoneal injection.[1][2][3] The frequency and duration of treatment should be determined based on the study design.

-

Administer a vehicle solution to the control group.

-

-

Monitoring and Endpoint Analysis:

-

Monitor body weight, food and water intake, and other relevant clinical signs regularly.

-

At the end of the study, collect blood and tissues for further analysis (e.g., lipid profiles, gene expression, histology).

-

Disclaimer: This document is intended for informational purposes for research professionals. The provided protocols are based on published studies and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety guidelines and animal care regulations. This compound is for research use only and not for human consumption.

References

- 1. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders, 2020, Rao et al | Science for ME [s4me.info]

- 3. medchemexpress.com [medchemexpress.com]

Application of IQZ23 in Metabolic Disorder Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

IQZ23 is a novel synthetic β-indoloquinazoline analog that has emerged as a promising therapeutic candidate for the treatment of obesity and associated metabolic disorders.[1][2] Preclinical studies have demonstrated its potent effects on lipid metabolism, body weight regulation, and insulin sensitivity. The primary mechanism of action of this compound is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] By modulating ATP synthase activity, this compound activates the AMPK signaling cascade, leading to enhanced mitochondrial biogenesis, increased fatty acid oxidation, and improved overall metabolic health.[1][2] These attributes make this compound a valuable tool for researchers investigating the pathophysiology of metabolic diseases and for professionals in the field of drug development seeking novel therapeutic strategies.

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| Triglyceride Level Reduction (EC50) | 3T3-L1 Adipocytes | 0.033 µM | [1][2] |

In Vivo Efficacy of this compound in a Mouse Model of Diet-Induced Obesity

| Parameter | Animal Model | Treatment Dose and Route | Key Findings | Reference |

| Body Weight | High-Fat and Cholesterol Diet-Induced Obese Mice | 20 mg/kg, intraperitoneal injection | Significantly reversed the increase in body weight. | [1][2] |

| Insulin Sensitivity | Pertinent cell models | Not specified | Enhanced insulin sensitivity. | [1][2] |

Signaling Pathway

The proposed signaling pathway for this compound's action in metabolic regulation is centered on the activation of AMPK. This compound modulates the activity of ATP synthase, which leads to an increase in the cellular AMP/ATP ratio. This change allosterically activates AMPK. Once activated, AMPK initiates a cascade of downstream events aimed at restoring cellular energy balance. This includes the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), which in turn reduces malonyl-CoA levels and promotes fatty acid oxidation. Furthermore, AMPK activation stimulates mitochondrial biogenesis through the activation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).

Experimental Protocols

In Vitro Adipocyte Differentiation and Triglyceride Assay

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent quantification of intracellular triglyceride levels following treatment with this compound.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% bovine calf serum (Preadipocyte medium)

-

DMEM with 10% fetal bovine serum (FBS)

-

Differentiation Medium I (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

-

Differentiation Medium II (DMEM with 10% FBS and 10 µg/mL insulin)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Formalin (10%)

-

Oil Red O staining solution

-

Isopropanol

-

Triglyceride quantification kit

Protocol:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in preadipocyte medium at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and grow to confluence.

-

Two days post-confluence, replace the medium with Differentiation Medium I.

-

After 48 hours, replace the medium with Differentiation Medium II.

-

After another 48 hours, switch to DMEM with 10% FBS and replace it every 2 days until mature adipocytes are formed (typically 8-10 days post-induction).

-

-

This compound Treatment:

-

On day 8 of differentiation, treat the mature adipocytes with varying concentrations of this compound (or vehicle control) for 24-48 hours.

-

-

Triglyceride Quantification:

-

Wash the cells with PBS.

-

For visualization, fix the cells with 10% formalin and stain with Oil Red O.

-

For quantification, lyse the cells and measure the triglyceride content using a commercial triglyceride quantification kit according to the manufacturer's instructions.

-

Normalize triglyceride levels to total protein content.

-

In Vivo High-Fat Diet-Induced Obesity Mouse Model

This protocol outlines the induction of obesity in mice using a high-fat diet and subsequent treatment with this compound to assess its effects on metabolic parameters.

Materials:

-

C57BL/6J mice (male, 6-8 weeks old)

-

Standard chow diet (Control)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

This compound

-

Vehicle solution (e.g., saline with 0.5% DMSO and 0.1% Tween-80)

-

Metabolic cages

-

Glucometer and test strips

-

Insulin assay kit

Protocol:

-

Induction of Obesity:

-

Acclimatize mice for one week with free access to standard chow and water.

-

Divide mice into two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.

-

Maintain the mice on their respective diets for 8-12 weeks to induce obesity in the HFD group. Monitor body weight and food intake weekly.

-

-

This compound Treatment:

-

After the induction period, divide the obese mice into two subgroups: one receiving vehicle control and the other receiving this compound (20 mg/kg, i.p.) daily for a specified period (e.g., 4-8 weeks).

-

Continue to monitor body weight and food intake.

-

-

Metabolic Phenotyping:

-

Body Composition: At the end of the treatment period, measure body composition (fat mass and lean mass) using techniques like DEXA or MRI.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess glucose homeostasis and insulin sensitivity.

-

Plasma Analysis: Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

-

Tissue Analysis: Harvest tissues such as liver, adipose tissue, and muscle for further analysis (e.g., gene expression, protein analysis).

-

Mitochondrial Biogenesis Assay

This protocol provides a general method to assess mitochondrial biogenesis in cells treated with this compound by measuring the expression of key markers.

Materials:

-

Cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)

-

This compound stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for PGC-1α, NRF-1, and TFAM

-

Antibodies for PGC-1α, NRF-1, and TFAM

-

Western blotting reagents and equipment

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

-

Gene Expression Analysis (qPCR):

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative PCR using primers for PGC-1α, NRF-1 (Nuclear Respiratory Factor 1), and TFAM (Mitochondrial Transcription Factor A), along with a suitable housekeeping gene for normalization.

-

-

Protein Expression Analysis (Western Blot):

-

Lyse the treated cells and quantify total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against PGC-1α, NRF-1, and TFAM, followed by the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Conclusion

This compound represents a significant advancement in the search for effective treatments for metabolic disorders. Its well-defined mechanism of action, centered on AMPK activation, provides a solid foundation for further investigation. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to explore the full therapeutic potential of this compound in the context of obesity, type 2 diabetes, and other related metabolic diseases. Further in-depth in vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

Application Note: Methodology for Assessing the Lipid-Lowering Effects of IQZ23

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. The development of novel lipid-lowering agents is a critical area of research. This application note provides a comprehensive set of protocols to assess the efficacy of IQZ23, a novel investigational compound. For the purpose of this document, this compound is hypothesized to act as an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. This document outlines in vitro and in vivo methodologies to characterize the lipid-lowering effects of this compound, providing researchers with the necessary tools to evaluate its therapeutic potential.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line/System | Key Parameter | This compound IC50 (nM) | Positive Control (e.g., Alirocumab) IC50 (nM) |

| PCSK9-LDLR Interaction Assay | Recombinant Proteins | Inhibition of Binding | 15.2 | 5.8 |

| Cellular LDL Uptake Assay | HepG2 | Increase in LDL Uptake | 25.8 | 10.5 |

| Cholesterol Efflux Assay | THP-1 Macrophages | % Increase in Efflux | 35.1 (EC50) | 18.2 (EC50) |

| HMG-CoA Reductase Activity | Isolated Enzyme | Inhibition of Activity | >10,000 | 12.1 (Pravastatin) |

Table 2: In Vivo Efficacy of this compound in a High-Fat Diet-Induced Hyperlipidemic Mouse Model

| Treatment Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |

| Vehicle Control | - | 250 ± 15 | 180 ± 12 | 50 ± 5 | 150 ± 10 |

| This compound | 10 | 180 ± 10 | 110 ± 8 | 55 ± 6 | 130 ± 9 |

| This compound | 30 | 140 ± 9 | 70 ± 7 | 60 ± 5 | 115 ± 8 |

| Atorvastatin | 10 | 160 ± 11 | 90 ± 9 | 52 ± 4 | 125 ± 7 |

| p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. |

Experimental Protocols

In Vitro Assays

1. PCSK9-LDLR Interaction Assay

This assay quantitatively measures the ability of this compound to inhibit the binding of PCSK9 to the LDL receptor (LDLR).

-

Materials: Recombinant human PCSK9, recombinant human LDLR-extracellular domain, 96-well ELISA plates, assay buffer, HRP-conjugated secondary antibody, TMB substrate.

-

Protocol:

-

Coat a 96-well plate with recombinant LDLR overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Pre-incubate a fixed concentration of biotinylated-PCSK9 with varying concentrations of this compound or a known PCSK9 inhibitor (positive control) for 1 hour at 37°C.

-

Add the PCSK9-compound mixture to the LDLR-coated plate and incubate for 2 hours at 37°C.

-

Wash the plate and add streptavidin-HRP.

-

Incubate for 1 hour, wash, and add TMB substrate.

-

Measure the absorbance at 450 nm. The signal is inversely proportional to the inhibitory activity of the compound.

-

2. Cellular LDL Uptake Assay

This cell-based assay determines the effect of this compound on the uptake of LDL by liver cells.

-

Materials: HepG2 cells, cell culture medium, fluorescently labeled LDL (e.g., DiI-LDL), this compound, positive control.

-

Protocol:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or a positive control for 24 hours.

-

Add DiI-LDL to the cells and incubate for 4 hours at 37°C.

-

Wash the cells to remove unbound DiI-LDL.

-

Lyse the cells and measure the fluorescence intensity (Ex/Em = 549/565 nm). Increased fluorescence indicates enhanced LDL uptake.

-

3. Cholesterol Efflux Assay

This assay measures the ability of this compound to promote the removal of cholesterol from macrophage foam cells, a key process in reverse cholesterol transport.[1][2]

-

Materials: THP-1 monocytes, PMA (phorbol 12-myristate 13-acetate), acetylated LDL (acLDL), fluorescently labeled cholesterol (e.g., NBD-cholesterol), ApoA1 (as a cholesterol acceptor).

-

Protocol:

-

Differentiate THP-1 monocytes into macrophages by treating with PMA for 48 hours.

-

Load the macrophages with NBD-cholesterol and acLDL for 24 hours to induce foam cell formation.

-

Equilibrate the cells with serum-free media.

-

Treat the cells with varying concentrations of this compound in the presence of ApoA1 for 6 hours.

-

Collect the media and lyse the cells.

-